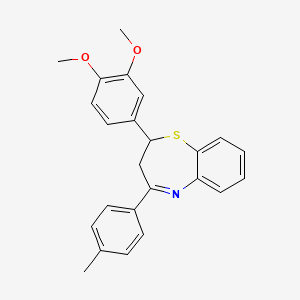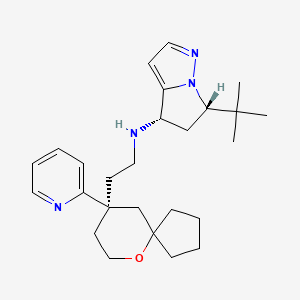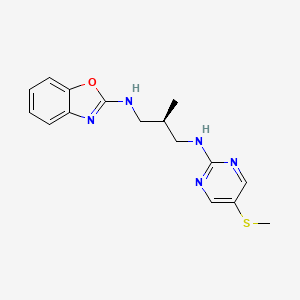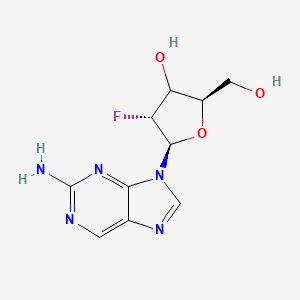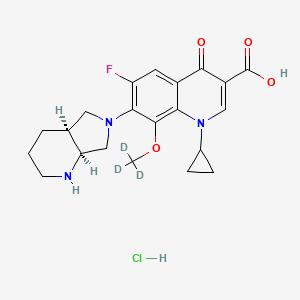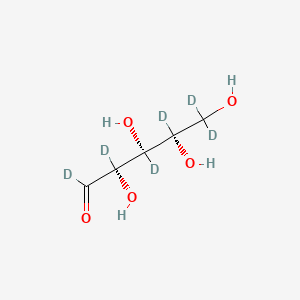
Xylose-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Xylose-d6 is a deuterated form of xylose, a pentose sugar that is a major component of hemicellulose in plant cell walls. The deuterium atoms replace the hydrogen atoms in the xylose molecule, making it useful in various scientific research applications, particularly in studies involving metabolic pathways and reaction mechanisms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Xylose-d6 typically involves the exchange of hydrogen atoms with deuterium atoms in the xylose molecule. This can be achieved through catalytic hydrogenation in the presence of deuterium gas. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange process.
Industrial Production Methods
Industrial production of this compound involves the use of advanced catalytic systems and reactors designed to handle deuterium gas. The process is optimized to ensure high yields and purity of the deuterated compound. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production at an industrial scale.
化学反应分析
Types of Reactions
Xylose-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form xylonic acid or other oxidized derivatives.
Reduction: It can be reduced to form xylitol-d6, a deuterated sugar alcohol.
Isomerization: this compound can isomerize to form xylulose-d6 under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Catalytic hydrogenation using deuterium gas and a suitable catalyst like palladium on carbon.
Isomerization: Acidic or basic catalysts can facilitate the isomerization process.
Major Products
Oxidation: Xylonic acid-d6
Reduction: Xylitol-d6
Isomerization: Xylulose-d6
科学研究应用
Xylose-d6 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.
Biology: Employed in metabolic studies to trace the incorporation and utilization of xylose in biological systems.
Medicine: Utilized in diagnostic tests to study malabsorption and other gastrointestinal disorders.
Industry: Used in the production of deuterated compounds for various industrial applications, including pharmaceuticals and materials science.
作用机制
The mechanism of action of Xylose-d6 involves its incorporation into metabolic pathways where it can be tracked due to the presence of deuterium atoms. The deuterium atoms act as markers, allowing researchers to study the metabolic fate of xylose in various biological systems. The molecular targets and pathways involved include the pentose phosphate pathway and glycolysis.
相似化合物的比较
Similar Compounds
Xylulose-d6: An isomer of Xylose-d6, used in similar metabolic studies.
Xylitol-d6: A reduced form of this compound, used in studies involving sugar alcohols.
Xylonic acid-d6: An oxidized form of this compound, used in oxidation studies.
Uniqueness
This compound is unique due to its specific deuterium labeling, which makes it particularly useful in studies requiring precise tracking of metabolic pathways and reaction mechanisms. Its versatility in undergoing various chemical reactions also adds to its uniqueness compared to other deuterated sugars.
属性
分子式 |
C5H10O5 |
|---|---|
分子量 |
156.17 g/mol |
IUPAC 名称 |
(2R,3S,4R)-1,2,3,4,5,5-hexadeuterio-2,3,4,5-tetrahydroxypentan-1-one |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m0/s1/i1D,2D2,3D,4D,5D |
InChI 键 |
PYMYPHUHKUWMLA-CKNYSWISSA-N |
手性 SMILES |
[2H]C(=O)[C@@]([2H])([C@]([2H])([C@@]([2H])(C([2H])([2H])O)O)O)O |
规范 SMILES |
C(C(C(C(C=O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


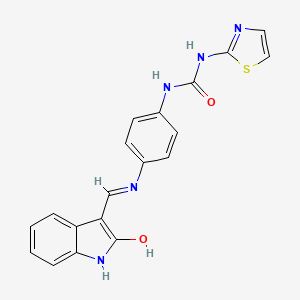
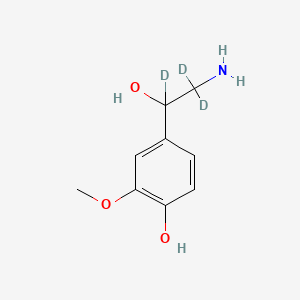
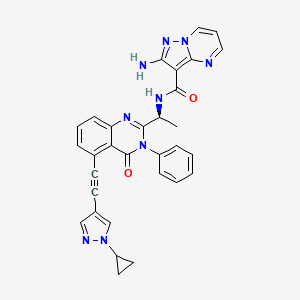
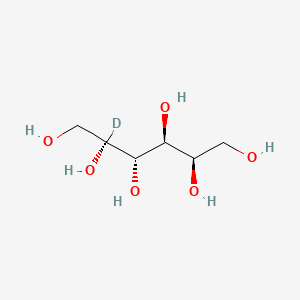
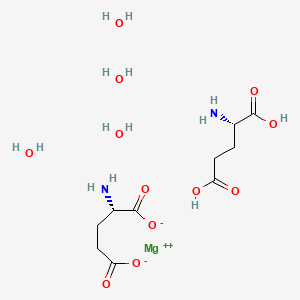
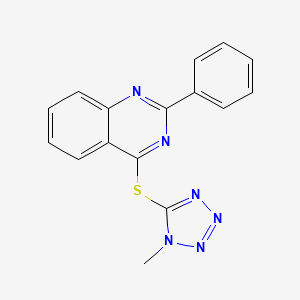
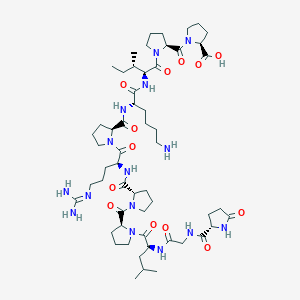
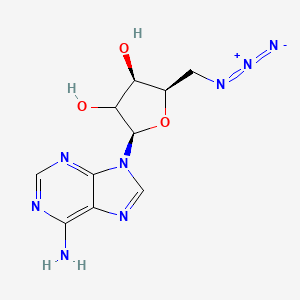
![2-[(1S)-1-(3-chlorophenyl)-2-hydroxyethyl]-6-[5-methyl-2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-1H-pyrrolo[1,2-c]imidazol-3-one](/img/structure/B12397365.png)
